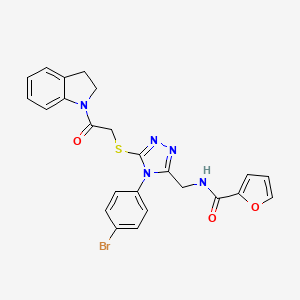

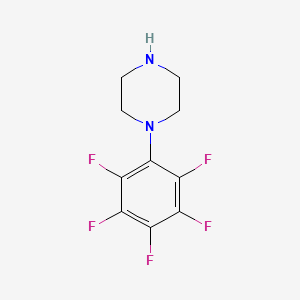

![molecular formula C27H31N5O2S B2512516 N-cyclopentyl-4-isobutyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1114830-37-3](/img/structure/B2512516.png)

N-cyclopentyl-4-isobutyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-cyclopentyl-4-isobutyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C27H31N5O2S and its molecular weight is 489.64. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Analgesic Activity

Research has demonstrated the synthesis of compounds bearing a quinazoline moiety, with studies indicating potential analgesic activities. For example, Saad et al. (2011) synthesized new pyrazoles and triazoles bearing a dibromo-methylquinazoline moiety, showcasing the analgesic activity of these compounds, suggesting their potential application in pain management Saad, Osman, & Moustafa, 2011.

Synthesis and Reactivity

The work by Pfeiffer et al. (1999) on the synthesis and reactivity of 1,2,4‐triazolo[1,5‐c]quinazolines further emphasizes the chemical versatility of triazoloquinazolines, providing a foundation for developing novel compounds with potential scientific and therapeutic applications Pfeiffer, Bodtke, Mücke, Hetzheim, & Pazdera, 1999.

Antimicrobial Activity

Özyanik et al. (2012) reported on the synthesis and antimicrobial activity of some quinoline derivatives containing an azole nucleus. This study indicates the potential of quinazoline derivatives in developing antimicrobial agents Özyanik, Demirci, Bektaş, & Demirbas, 2012.

Regioselectivity and Electrophilic Attack

The study on the regioselectivity of electrophilic attack on a model quinazolinone compound by Fathalla et al. (2000) provides insights into the chemical behavior of quinazoline derivatives under various conditions, which is crucial for designing targeted chemical reactions for synthesis Fathalla, Čajan, & Pazdera, 2000.

Antibacterial and Antitumor Activities

Research into the antibacterial and antitumor activities of triazoloquinazoline derivatives has shown promising results. For instance, Pokhodylo et al. (2021) synthesized novel triazole carboxamides and evaluated their antimicrobial activities, demonstrating the potential of these compounds in treating various bacterial and fungal infections Pokhodylo, Manko, Finiuk, Klyuchivska, Matiychuk, Obushak, & Stoika, 2021.

Mechanism of Action

Target of action

Compounds with a 1,2,4-triazole scaffold are known to interact with a variety of enzymes and receptors in the biological system . They are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

Mode of action

These compounds operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .

Biochemical pathways

The specific biochemical pathways affected by these compounds would depend on their specific targets. For example, antifungal drugs like fluconazole that contain a 1,2,4-triazole group inhibit the enzyme lanosterol 14α-demethylase, disrupting the synthesis of ergosterol, a key component of fungal cell membranes .

Pharmacokinetics

The ADME properties of these compounds would vary depending on their specific structures. Many drugs containing a 1,2,4-triazole scaffold have been found to have good bioavailability .

Result of action

The molecular and cellular effects of these compounds’ actions would depend on their specific targets and modes of action. For example, anticancer drugs containing a 1,2,4-triazole scaffold might inhibit the proliferation of cancer cells .

Action environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of these compounds .

Properties

IUPAC Name |

N-cyclopentyl-1-[(3-methylphenyl)methylsulfanyl]-4-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N5O2S/c1-17(2)15-31-25(34)22-12-11-20(24(33)28-21-9-4-5-10-21)14-23(22)32-26(31)29-30-27(32)35-16-19-8-6-7-18(3)13-19/h6-8,11-14,17,21H,4-5,9-10,15-16H2,1-3H3,(H,28,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRPPIECNPHGBLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CSC2=NN=C3N2C4=C(C=CC(=C4)C(=O)NC5CCCC5)C(=O)N3CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

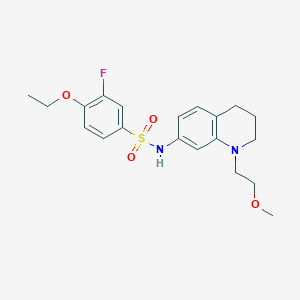

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2512434.png)

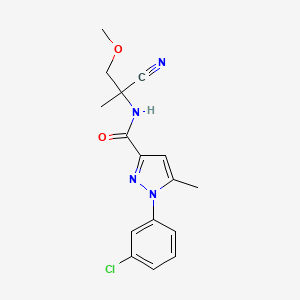

![2-(4-(5-(3-methoxypropyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2512439.png)

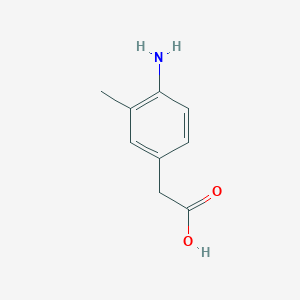

![5-[(2,4-dimethylanilino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B2512443.png)

![1,1-Bis(4-chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]-1-ethanol](/img/structure/B2512446.png)

![{[(4-Ethylphenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate](/img/structure/B2512450.png)

![2-[1-(6-Methylpyrimidin-4-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2512451.png)

![N-[1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]adamantane-1-carboxamide](/img/structure/B2512453.png)

![(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B2512456.png)